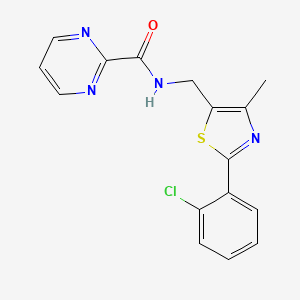
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN4OS and its molecular weight is 344.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its structural characteristics, biological activities, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a thiazole ring linked to a pyrimidine moiety via a methylene bridge. The presence of a chlorinated phenyl group enhances its chemical properties and biological interactions. Its molecular formula is C19H17ClN6OS with a molecular weight of approximately 412.9 g/mol .
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown promise in targeting various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of survival proteins .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways .
- Antimicrobial Properties : Similar thiazole and pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the thiazole and pyrimidine rings can significantly influence the biological potency of the compound. For instance, substitution patterns on the pyrimidine core have been shown to enhance selectivity and potency against specific targets, such as cyclin-dependent kinases (CDKs) . A summary of some compounds with related structural features is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Pyrimidine | Anticancer |
| Compound B | Benzothiazole + Pyrimidine | Antimicrobial |
| Compound C | Thiazole + Imidazole | Enzyme Inhibitor |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. Specific mechanisms include downregulation of anti-apoptotic proteins like Mcl-1 .
- Enzyme Inhibition : A study focusing on NAPE-PLD inhibitors highlighted that compounds structurally similar to this pyrimidine derivative could effectively decrease levels of bioactive lipids in cellular models, suggesting potential applications in metabolic disorders .
- Antimicrobial Activity : Research has shown that thiazole derivatives exhibit significant antimicrobial effects, which may extend to this compound due to its structural similarities with known antimicrobial agents .
属性
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-10-13(9-20-15(22)14-18-7-4-8-19-14)23-16(21-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSKJJUABZZKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














